(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride
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Overview
Description
(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidin-2-one core, which is substituted with a pyridin-2-ylmethylamino group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This reaction is carried out in a microchannel reactor under visible light, providing a green and efficient route to the desired product. Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-ylmethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyridin-2-ylmethylamino group can bind to enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidin-2-one derivatives
- Pyridin-2-ylmethylamino compounds
- Piperidine derivatives
Uniqueness
(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both pyrrolidin-2-one and pyridin-2-ylmethylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11-5-4-10(14-11)8-12-7-9-3-1-2-6-13-9;;/h1-3,6,10,12H,4-5,7-8H2,(H,14,15);2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHXMOTTOBDDF-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1CNCC2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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